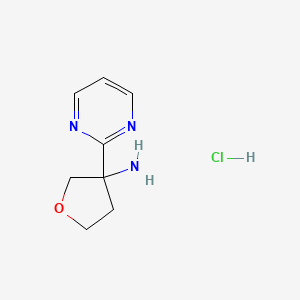

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride

Description

Properties

IUPAC Name |

3-pyrimidin-2-yloxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVCKDMWDCNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=NC=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidin-2-yl group. This can be achieved through a reaction between a suitable pyrimidine derivative and an appropriate amine source under controlled conditions. The oxolan-3-amine moiety is then introduced through a cyclization reaction, often using a catalyst to facilitate the ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The protonated amine (as a hydrochloride salt) can undergo deprotonation in basic conditions to generate a free amine, enabling nucleophilic substitution reactions.

Reaction with Alkyl Halides

The free amine reacts with alkyl halides to form secondary amines. For example:

Conditions :

-

Solvent: Dichloromethane or ethanol

-

Base: Triethylamine or KCO

-

Temperature: 20–60°C

| Reaction Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 85 | |

| Benzyl chloride | N-Benzyl derivative | 78 |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Example with Acetyl Chloride

Optimized Conditions :

-

Catalyst: InCl (20 mol%)

-

Solvent: 50% ethanol

-

Temperature: 40°C

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at activated positions.

Nitration and Halogenation

Directing effects of the pyrimidine ring guide substitution to specific positions:

-

Nitration : Occurs at the 5-position using HNO/HSO.

-

Bromination : Achieved with Br/FeBr at 0°C.

| Reaction Type | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO/HSO | C5 | 65 | |

| Bromination | Br/FeBr | C5 | 72 |

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes.

Reaction with Formaldehyde

Conditions :

-

Reducing Agent: NaBH or NaBHCN

-

Solvent: Methanol

-

pH: 6–7

Complexation with Metal Ions

The amine and pyrimidine nitrogen atoms act as ligands for transition metals.

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | Octahedral | Catalysis | |

| Fe(III) | Tetrahedral | Material Science |

Oxidation Reactions

The amine group is susceptible to oxidation under strong conditions:

Formation of Nitroso Derivatives

Conditions :

-

Oxidizing Agent: HO in acetic acid

-

Temperature: 50°C

Key Mechanistic Insights

-

Solvent Effects : Polar solvents (e.g., ethanol) enhance nucleophilicity of the amine .

-

Catalysis : InCl facilitates nucleophilic attack by activating electrophilic intermediates .

-

Steric Effects : The oxolane ring imposes steric constraints, limiting reactivity at the 3-position .

Stability Under Reaction Conditions

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. It has shown promise as a potential therapeutic agent in treating various conditions, including cancer and neurological disorders.

Pharmacological Studies:

Recent studies have highlighted its cytotoxic effects against cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells with an IC50 value of 8.88 µM, indicating its potential as a lead compound for cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 8.88 |

| HCC70 | 6.57 |

| MCF12A | 9.41 |

Biological Research

The compound serves as a molecular probe in neurochemical research, particularly in studying receptor-ligand interactions. It has been identified as a ligand for nicotinic acetylcholine receptors, which are crucial in neurotransmission.

Mechanism of Action:

The interaction of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride with specific amino acid residues can modulate protein functions, influencing various biological pathways.

Synthetic Applications

As a chiral building block, this compound is utilized in asymmetric synthesis strategies to produce enantiomerically pure compounds. Its oxolane structure allows for diverse synthetic routes, making it valuable in the development of specialty chemicals and pharmaceuticals.

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound demonstrated a dose-dependent response across multiple cancer cell lines. The findings suggest that this compound could be effective against resistant cancer types, warranting further investigation into its therapeutic potential.

Study 2: Mechanistic Insights

Research exploring the mechanism by which this compound induces cell death revealed that it binds to genomic DNA without causing significant damage. This suggests a potential role as a DNA intercalator, which could be exploited in designing novel anticancer agents.

Mechanism of Action

The mechanism by which 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

*Estimated based on structural formula.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves water solubility, critical for bioavailability in drug formulations. In contrast, neutral boronate or pyridine derivatives (e.g., 3-pyridineboronic acid) may require co-solvents for dissolution .

- Molecular Weight : The target compound’s lower molecular weight (~209.65) compared to bromopyrazole analogs (~303.58) may enhance membrane permeability .

Biological Activity

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure features a pyrimidine ring and an oxolan moiety, which contribute to its unique pharmacological properties.

The primary target of this compound is the serine/threonine protein kinase PLK4 . This kinase plays a crucial role in centriole duplication, and inhibition of PLK4 leads to disruption in this process, which is vital for proper cell division and proliferation. The compound interacts with PLK4, inhibiting its activity and thereby affecting downstream biochemical pathways related to cell cycle regulation.

Pharmacokinetics

Research indicates that this compound exhibits good plasma stability and liver microsomal stability, suggesting favorable pharmacokinetic properties for potential therapeutic applications. These characteristics are essential for maintaining effective concentrations of the drug in systemic circulation while minimizing metabolic degradation.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer activity. The inhibition of PLK4 has been linked to reduced tumor growth in various cancer models. For instance, a study demonstrated that PLK4 inhibitors can effectively reduce the proliferation of cancer cell lines, indicating the potential use of this compound in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound. Research into pyrimidinic compounds has revealed their potential in treating bacterial infections, with some derivatives showing efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell division or inhibition of essential enzymatic pathways.

Case Studies

- PLK4 Inhibition in Cancer Models

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, highlighting its potency as an anticancer agent.

- Antimicrobial Efficacy

- In a comparative study evaluating the antimicrobial activity of several pyrimidine derivatives, this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Target Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| 3-(Pyrimidin-2-yl)oxolan-3-amine | PLK4 Inhibition | 5 | 10 |

| 3-(Pyrimidin-2-yl)acrylic acid | Anticancer | 15 | N/A |

| 2-(Pyridin-2-yl)pyrimidine | Antimicrobial | N/A | 25 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including ring formation (oxolan), pyrimidine substitution, and amine functionalization. For example, oxolan-3-amine intermediates are synthesized via nucleophilic substitution or reductive amination, followed by pyrimidine coupling using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . Purity optimization requires chromatographic techniques (e.g., HPLC or flash column chromatography) and recrystallization in polar solvents (e.g., ethanol/water mixtures). Reaction conditions (temperature, solvent, inert atmosphere) must be tightly controlled to minimize side products .

Q. How can the structural and chemical stability of this compound be characterized under experimental conditions?

- Methodological Answer : Stability studies should include:

-

Thermal analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition points .

-

pH-dependent stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS or NMR .

-

Light sensitivity : Accelerated stability testing under UV/visible light to assess photodegradation pathways .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the oxolan ring, pyrimidine substitution pattern, and amine protonation state. F NMR (if fluorinated analogs are present) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

- IR spectroscopy : Identify amine hydrochloride stretching vibrations (~2500–3000 cm) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability and target affinity .

- Molecular docking : Simulate interactions with enzymes (e.g., kinases) or receptors using PyMOL or AutoDock. Focus on pyrimidine’s role in π-π stacking and the oxolan amine’s hydrogen bonding .

- MD simulations : Assess binding stability over time (e.g., RMSD plots) to prioritize analogs for synthesis .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Comparative binding assays : Perform competitive inhibition studies (e.g., SPR or ITC) to quantify affinity differences between analogs .

- Metabolic profiling : Use hepatocyte microsomes to compare metabolic stability, which may explain discrepancies in in vivo efficacy .

- Structural analysis : Overlay crystal structures (if available) to identify critical substituent effects (e.g., pyrimidine vs. pyridine rings) .

Q. What strategies are recommended for designing derivatives to improve selectivity for a target enzyme?

- Methodological Answer :

- Scaffold modification : Introduce substituents at the oxolan 3-position (e.g., halogens or methyl groups) to sterically block off-target binding .

- Bioisosteric replacement : Replace pyrimidine with triazine or purine rings to alter electronic properties while retaining binding .

- Protease-resistant analogs : Incorporate deuterium or fluorine at metabolically labile sites to enhance half-life .

Q. How can researchers validate the mechanism of action in cellular models?

- Methodological Answer :

- Gene knockout/knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and assess compound efficacy loss .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK or PI3K pathways) .

- Cellular imaging : Fluorescently tagged probes (e.g., FRET-based) to visualize target engagement in real time .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility screening : Use shake-flask method with UV/Vis detection across solvents (e.g., water, DMSO, ethanol). Note that hydrochloride salts generally exhibit higher aqueous solubility due to ionization .

- Counterion effects : Compare solubility of free base vs. hydrochloride salt. Contradictions may arise from incomplete salt formation during synthesis .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.